Butyl thiocyanate
Overview
Description
Butyl thiocyanate is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1478. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ultrafast Structure and Dynamics in Ionic Liquids
Butyl thiocyanate plays a role in understanding the ultrafast structure and dynamics in ionic liquids. Studies using two-dimensional infrared spectroscopy of thiocyanate in specific ionic liquids have shed light on the local structure and dynamics as influenced by factors like water content, solute counterion, and solute concentration. Thiocyanate acts as a local probe in these environments, offering insights into the ultrafast structure and dynamics at a small spatial scale in ionic liquids (Ren et al., 2015).
Task-Specific Ionic Liquid Synthesis
This compound is involved in the synthesis of alkyl thiocyanates, serving as a medium and reactant. This process, conducted at room temperature, highlights its role in the synthesis of alkyl thiocyanates from corresponding alkyl halides. This discovery emphasizes the utility of this compound in facilitating certain chemical reactions (Kamal & Chouhan, 2005).
Electrocatalysis and Energy Storage
Research into thiocyanate-functionalized ionic liquids, including this compound variants, has demonstrated significant improvements in the electrochemical performance of supercapacitor electrodes. These studies indicate that this compound-based ionic liquids can enhance specific capacitance, cycle stability, and energy density in energy storage devices (Vadiyar et al., 2015).
Solar Energy Applications
In the realm of solar energy, this compound is integral to the synthesis and study of ruthenium polypyridyl complexes, specifically in the context of dye-sensitized solar cells. Its involvement in thiocyanate linkage isomerism has implications for the efficiency and stability of these solar cells (Brewster et al., 2011).
Liquid Chromatography Applications
This compound and related salts have been explored as mobile phases in liquid chromatography. These studies focus on the synthesis and potential applications of alkylammonium thiocyanate salts in liquid chromatography, providing insights into the efficiency and versatility of these compounds (Poole et al., 1986).
Analytical Chemistry: Selective Sensors
This compound is also used in the development of selective sensors for thiocyanate, particularly in biological samples. These sensors, based on zinc complexes, demonstrate enhanced selectivity and sensitivity, highlighting the role of this compound in analytical chemistry (Singh et al., 2007).
Mechanism of Action
Target of Action
Butyl thiocyanate is an organic compound that belongs to the class of organic thiocyanates Many thiocyanate derivatives are known to exhibit excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
These include nucleophilic reactions, electrophilic reactions, and free radical reactions . These reactions allow the thiocyanate group to be introduced into parent molecules, constructing thiocyanate-containing small organic molecules .
Biochemical Pathways
Organic thiocyanates are known to be involved in various biochemical pathways due to their ability to introduce thiocyanate groups into parent molecules . This allows for the construction of various sulfur-containing functional groups and scaffolds .
Result of Action
Many thiocyanate derivatives are known to exhibit excellent antibacterial, antiparasitic, and anticancer activities
Action Environment
The synthesis of organic thiocyanates, including this compound, often involves reactions between alkyl halides and alkali thiocyanate in aqueous media . This suggests that the reaction conditions, such as temperature and pH, may influence the synthesis and, potentially, the action of this compound.
Properties
IUPAC Name |
butyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXAEYAXNPLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060860 | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-83-1 | |
Record name | Thiocyanic acid, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19G61H3JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Butyl thiocyanate a potentially valuable compound in gold mining?
A1: Research suggests that this compound exhibits a remarkably high selectivity for gold over iron pyrite during the flotation process. [] This selectivity stems from a unique π-bond interaction between this compound and gold, which is stronger than the interaction with iron pyrite. This characteristic could lead to more efficient and environmentally friendly gold extraction methods. []
Q2: What is the proposed mechanism behind the high selectivity of this compound for gold?
A2: The high selectivity is attributed to the electronic configuration of gold. Gold, with its d10 electron configuration, forms a stronger bond with this compound than iron, which has a d6 configuration. [] This suggests that the interaction goes beyond a simple electrostatic attraction and involves a degree of orbital overlap, leading to a more stable complex with gold.
Q3: Has this compound been found in nature, and if so, what is its significance?
A3: Yes, this compound has been identified as a naturally occurring compound. It is found in certain plants as a breakdown product of glucosinolates, which are sulfur-containing compounds. [, ] This natural occurrence makes this compound and its analogs interesting subjects for studying plant defense mechanisms against herbivores. []
Q4: How is this compound synthesized in the laboratory?
A4: One method involves reacting S-methylthiolanium fluorosulphate with thiocyanate ions. [] This reaction mimics the proposed biosynthetic pathway of this compound in plants, providing insight into the natural production of this compound. Another approach uses 1,4-dihalobutanes and sodium methyl mercaptide as starting materials, highlighting the versatility in synthetic routes for this compound. []
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